Calycanthine

概要

説明

カリカンチンは、カリカンサス科、特にキモンナンサス属に自然に存在するアルカロイドです。 この化合物は、その複雑な構造と、抗痙攣、抗真菌、抗ウイルス、鎮痛、抗腫瘍、抗メラニン生成特性など、重要な生物学的活性で知られています。 .

作用機序

カリカンチンは、L型カルシウムチャネルとの相互作用を通じて、抑制性神経伝達物質であるγ-アミノ酪酸(GABA)の放出を阻害することで、主にその効果を発揮します。 また、GABA(A)受容体におけるGABA媒介性塩化物電流を阻害し、その痙攣作用につながります。 .

類似化合物:

キモンナンチン: カリカンサス科に見られる別のアルカロイドであり、類似の生物学的活性を持っています。.

フォリカンチン: カリカンチンと構造的類似性を共有し、同様の生物学的特性を示します。.

カリカンチジン: 類似の作用機序を持つ関連化合物です。.

独自性: カリカンチンは、L型カルシウムチャネルとGABA(A)受容体との特異的な相互作用により、その独特の痙攣特性に寄与する点でユニークです。 .

生化学分析

Biochemical Properties

Calycanthine may mediate its convulsant action predominantly by inhibiting the release of the inhibitory neurotransmitter GABA as a result of interactions with L-type Ca2+ channels and by inhibiting GABA-mediated chloride currents at GABA(A) receptors . This indicates that this compound interacts with enzymes and proteins involved in neurotransmission .

Molecular Mechanism

The molecular mechanism of this compound involves interactions with L-type Ca2+ channels and GABA(A) receptors, inhibiting the release of GABA and thus exerting its effects at the molecular level .

Temporal Effects in Laboratory Settings

Its pharmacokinetics in rats have been investigated using the UPLC-MS/MS method .

Dosage Effects in Animal Models

In animal models, specifically rats, the absolute bioavailability of this compound was found to be 37.5%

Metabolic Pathways

Its interaction with GABA and L-type Ca2+ channels suggests it may be involved in neurotransmission pathways .

準備方法

合成経路と反応条件: カリカンチンの合成には、分子内ヘック反応カスケードやジアゼン誘導フラグメントアセンブリなどのいくつかのステップが含まれます。 注目すべき方法の1つは、メソ-3を熱希酢酸に暴露してメソ-カリカンチンを得る方法です。 .

工業的生産方法: カリカンチンの工業的生産は広く文書化されていませんが、研究室で開発された合成経路は、潜在的な大規模生産の基盤を提供します。 銅触媒による逐次アリール化-酸化性二量化反応の使用は、カリカンチンの合成における重要なステップです。 .

化学反応の分析

反応の種類: カリカンチンは、酸化、還元、置換などのさまざまな化学反応を起こします。 銅触媒による逐次アリール化-酸化性二量化反応は、特にカリカンチンの合成において重要です。 .

一般的な試薬と条件: カリカンチンの合成で使用される一般的な試薬には、酢酸、銅触媒、ジアゼンフラグメントなどがあります。 反応条件は、多くの場合、目的の生成物の形成を促進するために、高温と特定の触媒を必要とします。 .

主な生成物: これらの反応から形成される主な生成物には、二量体ピペリジノキノリンと二量体ピロリジノインドリンアルカロイドが含まれ、これらは顕著な生物学的活性を示します。 .

4. 科学研究への応用

カリカンチンは、次のような幅広い科学研究への応用を持っています。

科学的研究の応用

Calycanthine has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying complex alkaloid synthesis and reaction mechanisms.

Biology: Investigated for its anti-convulsant, anti-fungal, anti-viral, and anti-tumor properties

Medicine: Potential therapeutic applications due to its analgesic and anti-melanogenesis activities.

Industry: Potential use in the development of new pharmaceuticals and agrochemicals.

類似化合物との比較

Chimonanthine: Another alkaloid found in the Calycanthaceae family with similar biological activities.

Folicanthine: Shares structural similarities with calycanthine and exhibits comparable biological properties.

Calycanthidine: A related compound with a similar mechanism of action.

Uniqueness: this compound is unique due to its specific interactions with L-type calcium channels and GABA(A) receptors, which contribute to its distinct convulsant properties .

生物活性

Calycanthine, an alkaloid derived from plants in the Calycanthaceae family, has garnered attention due to its diverse biological activities. This article explores the various effects of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Overview of this compound

This compound is primarily recognized for its anti-convulsant , anti-fungal , anti-viral , and anti-tumor properties. Its structure is derived from tryptamine and includes multiple functional groups that contribute to its biological activity. The compound has been studied for its interactions with neurotransmitter systems, particularly its effects on GABA (gamma-aminobutyric acid) neurotransmission.

- GABA Inhibition : this compound acts as a central nervous system (CNS) toxin by inhibiting GABA neurotransmitter release. This inhibition occurs through interactions with L-type calcium channels, leading to reduced chloride currents at GABA_A receptors .

- Antifungal Activity : Research indicates that this compound exhibits significant antifungal effects against various plant pathogens. For instance, it demonstrated an effective concentration (EC50) of 29.3 μg/mL against Bipolaris maydis and 61.2 μg/mL against Sclerotinia sclerotiorum .

- Anti-tumor Properties : Studies have shown that this compound can inhibit melanogenesis in melanoma cells, with IC50 values of 0.93 μM for melanogenesis inhibition . Additionally, it has been implicated in inducing apoptosis in cancer cell lines through various pathways.

Biological Activities Summary

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Convulsant Effects : A study demonstrated that this compound induces seizures in mammals, showcasing its potent CNS effects . This raises concerns regarding its safety profile as a therapeutic agent.

- Antimicrobial Properties : Research on related alkaloids shows that compounds derived from the same family exhibit antimicrobial activities, suggesting potential applications in treating infections .

- Cancer Research : In vitro studies have indicated that this compound and its analogs can significantly reduce cell viability in various cancer cell lines, making them candidates for further development in cancer therapies .

特性

CAS番号 |

595-05-1 |

|---|---|

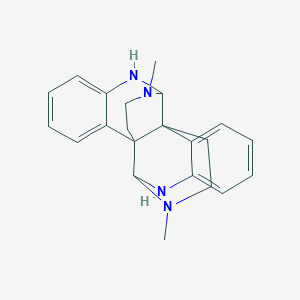

分子式 |

C22H26N4 |

分子量 |

346.5 g/mol |

IUPAC名 |

(1S,10S)-21,24-dimethyl-3,12,21,24-tetrazahexacyclo[9.7.3.32,10.01,10.04,9.013,18]tetracosa-4,6,8,13,15,17-hexaene |

InChI |

InChI=1S/C22H26N4/c1-25-13-11-22-16-8-4-5-9-17(16)23-19(25)21(22)12-14-26(2)20(22)24-18-10-6-3-7-15(18)21/h3-10,19-20,23-24H,11-14H2,1-2H3/t19?,20?,21-,22-/m1/s1 |

InChIキー |

XSYCDVWYEVUDKQ-LIKPIUCQSA-N |

SMILES |

CN1CCC23C4NC5=CC=CC=C5C2(C1NC6=CC=CC=C36)CCN4C |

異性体SMILES |

CN1CC[C@@]23C4NC5=CC=CC=C5[C@@]2(C1NC6=CC=CC=C36)CCN4C |

正規SMILES |

CN1CCC23C4NC5=CC=CC=C5C2(C1NC6=CC=CC=C36)CCN4C |

melting_point |

250-251°C |

Key on ui other cas no. |

595-05-1 |

物理的記述 |

Solid |

同義語 |

calycanthine |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of calycanthine?

A1: this compound has a molecular formula of C22H26N4 and a molecular weight of 346.48 g/mol. [, ]

Q2: What is the core structure of this compound?

A2: this compound is a dimeric cyclotryptamine alkaloid, meaning it is composed of two tryptamine units. It features vicinal all-carbon quaternary stereocenters and four nitrogen atoms within its structure. [, , ]

Q3: What spectroscopic techniques are commonly used to characterize this compound?

A3: Researchers frequently employ various spectroscopic techniques to elucidate the structure of this compound. These include UV-Vis spectroscopy, Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). [, , , , , ] Circular Dichroism (CD) has also proven valuable for determining the absolute configuration of this compound. [, ]

Q4: Can this compound be synthesized in the laboratory?

A4: Yes, several total synthesis routes have been developed for this compound. These strategies often involve the use of catalysts like copper or iron to facilitate the asymmetric dimerization of tryptamine derivatives. [, , , , , , ]

Q5: What is the significance of the selenium degradation product of this compound?

A5: Early degradation studies using selenium revealed 4-carboline as a product, accounting for 12 of this compound's 22 carbon atoms. This finding provided initial clues about its structural complexity. [] Later studies utilizing benzoylation and oxidation led to the identification of benzoyl-N-methyltryptamine, further illuminating its composition. []

Q6: What are the known biological activities of this compound?

A6: this compound has been reported to possess several biological activities, including antifungal properties against plant pathogens [], insecticidal effects on cockroaches [], and potential antitumor activity []. It has also been investigated for its interactions with nucleic acids [].

Q7: What is the mechanism of action of this compound's antifungal activity?

A7: While the exact mechanism is not fully understood, studies have shown that both this compound and folicanthine, another alkaloid found alongside this compound, exhibit significant inhibitory effects against various plant pathogenic fungi. []

Q8: What is known about this compound's effect on the nervous system?

A8: Research suggests that this compound acts as a central nervous system toxin, primarily inducing convulsions. [, , ] Studies in cockroaches have shown that it can affect nervous transmission. []

Q9: What are the toxicological concerns associated with this compound?

A11: this compound is known to be toxic, particularly to ruminants. Ingestion of plants containing this compound, like Wintersweet, has been linked to severe neurological symptoms, including seizures, and even death in sheep and goats. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。